molecular formula C16H10BrN B2918619 5-bromo-7H-benzo[c]carbazole CAS No. 131409-18-2

5-bromo-7H-benzo[c]carbazole

Cat. No. B2918619
CAS RN: 131409-18-2
M. Wt: 296.167
InChI Key: KNJJGSGPSKPDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-7H-benzo[c]carbazole is a chemical compound with the molecular formula C16H10BrN . It appears as a white to amber to dark green powder or crystal .


Synthesis Analysis

The synthesis of benzo[c]carbazoles, including 5-bromo-7H-benzo[c]carbazole, involves several steps. For instance, 5,7-dimethyl-7H-benzo[c]carbazole was synthesized from 2-methyl-1H-indole in 79% yield over four steps. The reaction sequence involved bromination of 2-methyl-1H-indole at C-3 to give 3-bromo-2-methyl-1H-indole .


Molecular Structure Analysis

The molecular weight of 5-bromo-7H-benzo[c]carbazole is 296.17 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving 5-bromo-7H-benzo[c]carbazole are not detailed in the search results, the compound’s chemical properties, such as its melting point, can provide insights into its reactivity .


Physical And Chemical Properties Analysis

5-bromo-7H-benzo[c]carbazole has a melting point of 168.0 to 172.0 °C . Its density is predicted to be 1.589±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial and Antitumor Applications

5-bromo-7H-benzo[c]carbazole: has been studied for its potential in antimicrobial and antitumor activities. Carbazole derivatives, including 5-bromo-7H-benzo[c]carbazole, have shown promise in inhibiting the growth of various bacterial strains and cancer cell lines . The compound’s ability to interfere with cell proliferation makes it a candidate for further research in developing new treatments for infections and cancer.

Neuroprotective Properties

Research has indicated that carbazole derivatives can exhibit neuroprotective properties. This makes 5-bromo-7H-benzo[c]carbazole a molecule of interest for the development of therapeutic agents that could potentially protect nerve cells against damage, thus being beneficial in the treatment of neurodegenerative diseases .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, 5-bromo-7H-benzo[c]carbazole is utilized as an intermediate in the synthesis of materials for OLEDs. Its structural properties contribute to the photophysical characteristics required for efficient OLED function, such as charge transport and light emission .

Organic Photovoltaic Cells

The photovoltaic industry has explored the use of 5-bromo-7H-benzo[c]carbazole in the development of organic solar cells. Its electronic properties are advantageous in creating efficient and stable photovoltaic materials that can convert solar energy into electricity .

Organic Phosphorescent Materials

5-bromo-7H-benzo[c]carbazole: derivatives have been investigated for their use in organic phosphorescent materials. These materials are capable of exhibiting long afterglow at room temperature, which is valuable for applications in low-energy lighting and displays .

Chemical Sensing and Imaging

Due to its fluorescent properties, 5-bromo-7H-benzo[c]carbazole can be applied in chemical sensing and imaging technologies. It can be used to develop sensors that detect specific chemicals or environmental changes. Additionally, its imaging applications may include biological labeling and tracking within cells .

Safety And Hazards

This compound is classified as a skin and eye irritant. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

Future Directions

The compound has potential applications in underwater coating and imaging due to its strong light-activated ultralong phosphorescence underwater . It is also being supplied by various manufacturers for research and development purposes .

properties

IUPAC Name

5-bromo-7H-benzo[c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJJGSGPSKPDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7H-benzo[c]carbazole

CAS RN

131409-18-2
Record name 5-Bromo-7H-benzo[c]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.